

Santalol's Anticancer Efficacy: A Comparative Analysis Across Cell Lines

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Compound of Interest

Compound Name: Santalol

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Santalol, a primary active component of sandalwood oil, has emerged as a promising natural compound in oncology research, demonstrating significant anticancer properties across a variety of cancer cell lines. This guide provides a comparative overview of the experimental validation of **santalol**'s effects, focusing on its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel cancer therapeutics.

Comparative Efficacy of α -Santalol on Cancer Cell Viability

The cytotoxic effects of α -**santalol** have been evaluated in multiple cancer cell lines, with results indicating a dose- and time-dependent reduction in cell viability. The following table summarizes the key findings from studies on breast and prostate cancer cell lines.

Cell Line	Cancer Type	Key Findings	Concentration Range (µM)	Time Points (h)	Citation
MCF-7	Breast (ER-positive)	Significant reduction in cell viability and proliferation.	10-100	12, 24, 48	[1] [2]
MDA-MB-231	Breast (ER-negative)	Concentration- and time-dependent decrease in cell viability.	10-100	12, 24, 48	[1] [2]
LNCaP	Prostate (Androgen-dependent)	Decreased cell viability.	25-75	Not Specified	[3] [4]
PC-3	Prostate (Androgen-independent)	Dose- and time-dependent reduction in cell viability.	25-75	Not Specified	[3] [4]
MCF-10A	Normal Breast Epithelial	Relatively less toxic effect compared to cancer cell lines.	Not Specified	Not Specified	[1] [2] [5]

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism of **santalol**'s anticancer activity is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Apoptosis Induction

α -**Santalol** has been shown to trigger both intrinsic and extrinsic apoptotic pathways in cancer cells.[1][2] This is characterized by the activation of key executioner caspases and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[4]

Cell Line	Key Apoptotic Events	Citation
MCF-7	Activation of caspase-8, caspase-9, caspase-6, and caspase-7; PARP cleavage.	[5]
MDA-MB-231	Activation of caspase-8, caspase-9, caspase-3, and caspase-6; Strong PARP cleavage.	[5]
LNCaP & PC-3	Activation of caspase-3; DNA fragmentation.	[3][4]
A431 (Skin)	Caspase-dependent and - independent apoptosis.	[3]

Cell Cycle Arrest

Treatment with α -**santalol** leads to a significant arrest of cancer cells in the G2/M phase of the cell cycle, thereby preventing their proliferation.[1][2][5]

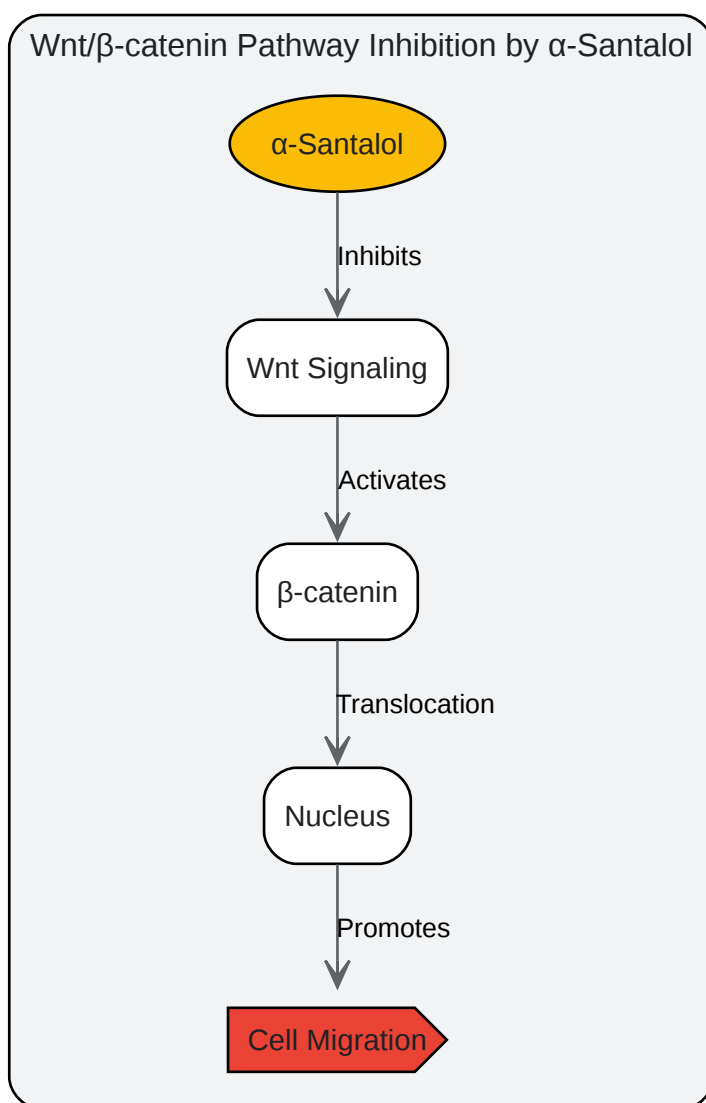
Cell Line	Phase of Arrest	Associated Molecular Alterations	Citation
MCF-7	G2/M	Changes in BRCA1, Chk1, G2/M regulatory cyclins, CDKs, Cdc25B, Cdc25C.	[5]
MDA-MB-231	G2/M	Upregulation of p21; Suppressed expression of mutated p53.	[5]
A431 & UACC-62 (Skin)	G2/M	Upregulation of p21; Suppressed expression of mutated p53 in A431.	[6][7]

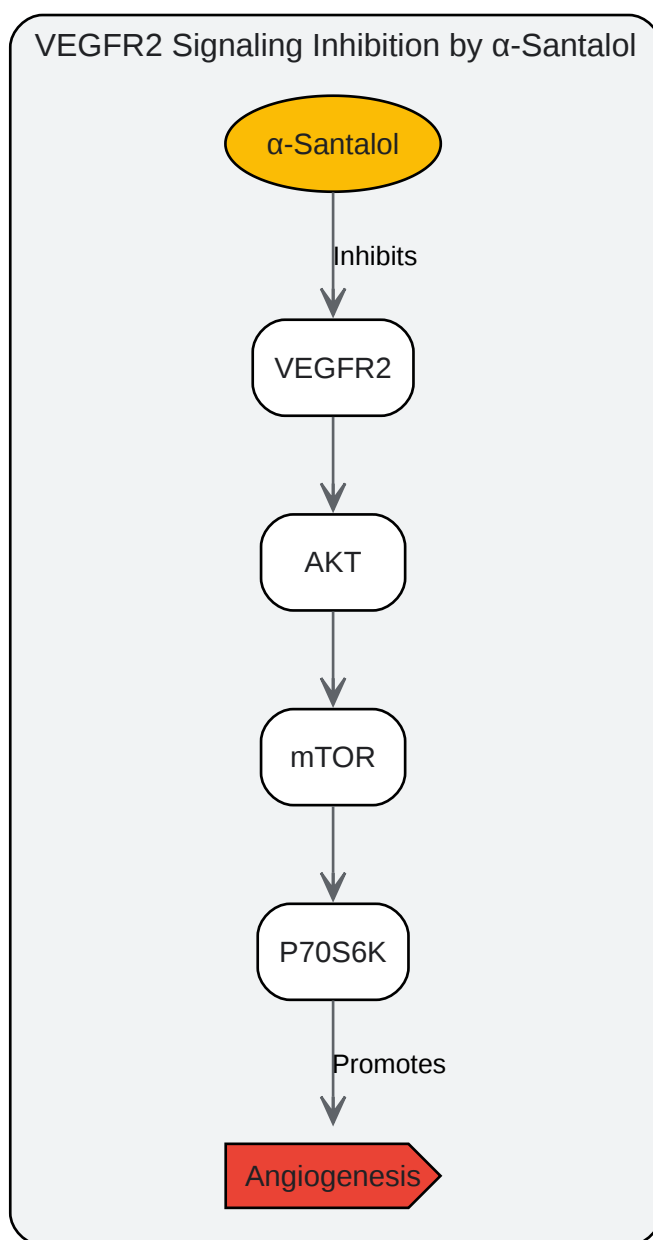
Modulation of Key Signaling Pathways

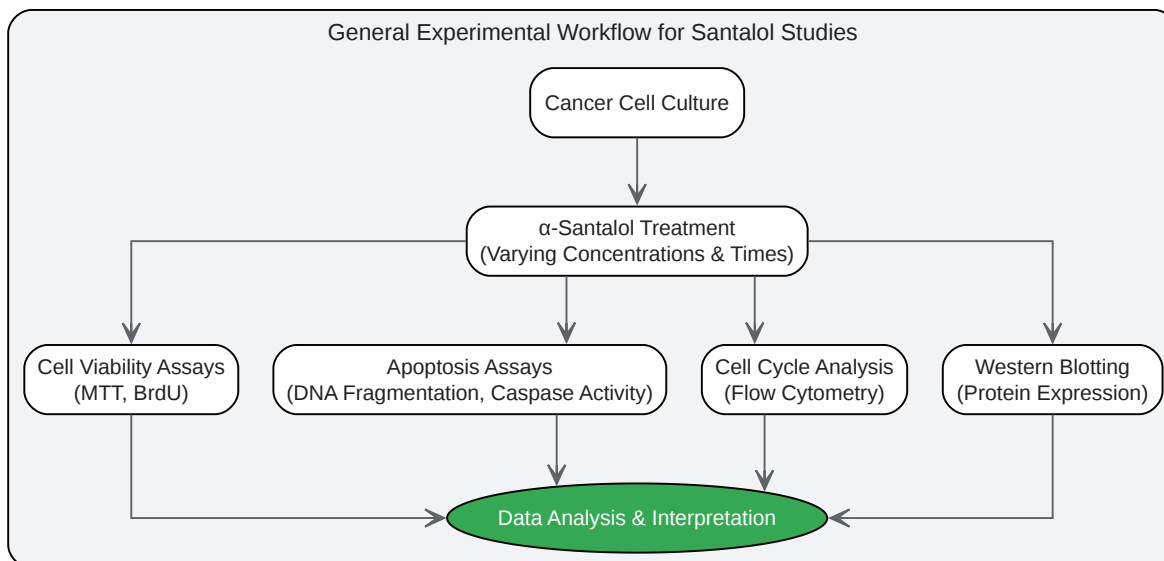
α -**Santalol** exerts its anticancer effects by modulating several critical signaling pathways involved in cancer cell growth, survival, and metastasis.

Wnt/ β -catenin Pathway

In breast cancer cells, α -**santalol** has been demonstrated to inhibit cell migration by targeting the Wnt/ β -catenin signaling pathway.[8][9][10] This is a crucial pathway involved in cell fate, proliferation, and migration.







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